molecular formula C6H4BrClIN B1448803 3-Bromo-6-chloro-5-iodo-2-methylpyridine CAS No. 1824109-17-2

3-Bromo-6-chloro-5-iodo-2-methylpyridine

Cat. No.: B1448803
CAS No.: 1824109-17-2
M. Wt: 332.36 g/mol
InChI Key: DGFVFQFCTASTSO-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-5-iodo-2-methylpyridine is a chemical compound with the CAS Number: 1824109-17-2 . It has a molecular weight of 332.37 and is solid in its physical form . This compound has gained significant attention in various fields of research and industry.


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C6H4BrClIN/c1-3-4(7)2-5(9)6(8)10-3/h2H,1H3 .


Physical and Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 332.37 . The InChI code is 1S/C6H4BrClIN/c1-3-4(7)2-5(9)6(8)10-3/h2H,1H3 .

Relevant Papers The search results did not provide specific peer-reviewed papers related to this compound .

Scientific Research Applications

Advances in Halogen NMR Spectroscopy

Recent advances in solid-state nuclear magnetic resonance (NMR) spectroscopy of quadrupolar halogens (chlorine, bromine, and iodine) have opened new avenues for the application of chlorine, bromine, and iodine NMR in studying halogen-bonded adducts, pharmaceutical polymorphs, inorganic compounds, and materials among others. Higher magnetic fields and technique development continue to enhance the applications of chlorine, bromine, and iodine SSNMR, suggesting that compounds like 3-Bromo-6-chloro-5-iodo-2-methylpyridine could be studied in greater detail for their structural and interaction properties (Szell & Bryce, 2020).

Halogenation in Marine Red Algae

The role of halogens in biochemical processes, specifically in marine red algae, has been studied, showing that various species synthesize organic halogen-containing compounds derived from seawater components. This indicates potential for research into the environmental or biological roles of halogenated compounds, including those with complex halogenation patterns like this compound (Fenical, 1975).

Electrochemical Surface Finishing and Energy Storage

The review on electrochemical technology using Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) discusses the steady increase in research related to haloaluminate RTILs and their mixtures for electroplating and energy storage applications. This could suggest applications of halogenated compounds in electrochemical technologies, including those related to the synthesis or modification of compounds like this compound for use in advanced material science and energy storage solutions (Tsuda, Stafford, & Hussey, 2017).

Properties

IUPAC Name

5-bromo-2-chloro-3-iodo-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClIN/c1-3-4(7)2-5(9)6(8)10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFVFQFCTASTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1Br)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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